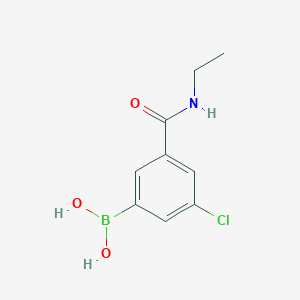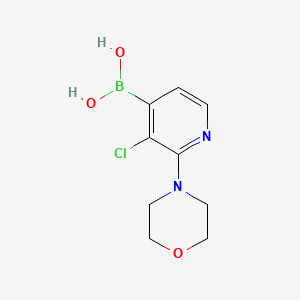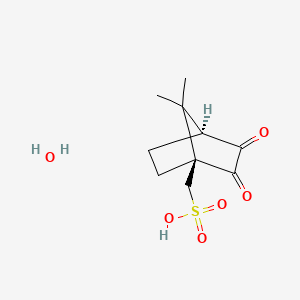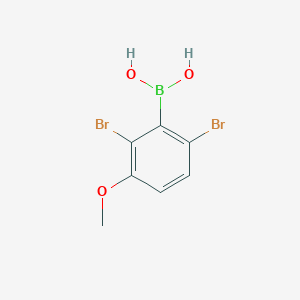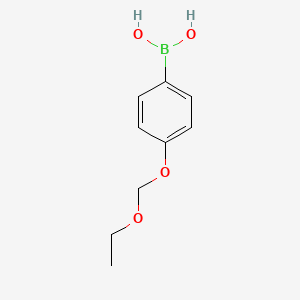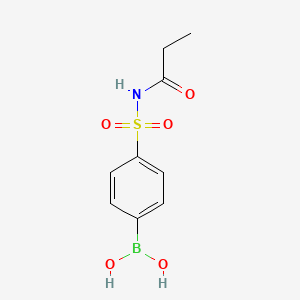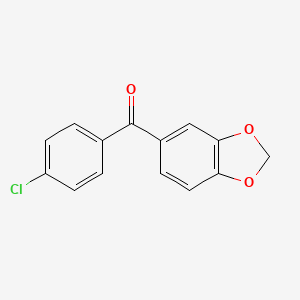
5-(4-chlorobenzoyl)-2H-1,3-benzodioxole
説明
“5-(4-chlorobenzoyl)-2H-1,3-benzodioxole” is a compound that contains a benzodioxole group attached to a 4-chlorobenzoyl group . The benzodioxole group consists of a benzene ring fused to a 1,3-dioxole ring. The 4-chlorobenzoyl group consists of a benzoyl group (a benzene ring attached to a carbonyl group) that is substituted with a chlorine atom at the 4-position .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of a benzodioxole derivative with a 4-chlorobenzoyl chloride . The 4-chlorobenzoyl chloride can be produced by chlorination of benzoyl chloride . The exact synthesis process can vary depending on the specific conditions and reactants used .Molecular Structure Analysis
The molecular structure of “5-(4-chlorobenzoyl)-2H-1,3-benzodioxole” can be analyzed using various techniques such as X-ray diffraction . The compound contains a benzodioxole group and a 4-chlorobenzoyl group, which can be identified in the molecular structure .Chemical Reactions Analysis
The chemical reactions involving “5-(4-chlorobenzoyl)-2H-1,3-benzodioxole” can be complex and depend on the specific conditions and reactants used . The compound can participate in various types of reactions due to the presence of the benzodioxole and 4-chlorobenzoyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(4-chlorobenzoyl)-2H-1,3-benzodioxole” can be determined using various techniques . The compound’s properties can be influenced by factors such as its molecular structure and the presence of the benzodioxole and 4-chlorobenzoyl groups .科学的研究の応用
Dehalogenation Applications
- Scientific Field : Environmental Biotechnology .
- Application Summary : Dehalogenases are enzymes that cleave carbon-halogen bonds in organohalogen compounds. They are considered cost-effective and eco-friendly in the removal and detoxification of pollutants .
- Methods of Application : Dehalogenation is commonly performed by various dehalogenases, such as haloalkane dehalogenase, 2-haloacid dehalogenase, 4-chlorobenzoyl-CoA dehalogenase, and fluoroacetate dehalogenase .
- Results or Outcomes : The dehalogenases have been shown to use substitution mechanisms that proceed via a covalent aspartyl intermediate. The widest dehalogenation spectrum of electron acceptors tested with bacterial strains which could dehalogenate recalcitrant organohalides has further proven the versatility of bacterial dehalogenators .
Synthesis of Bioactive Heterocycles
- Scientific Field : Organic and Pharmaceutical Chemistry .
- Application Summary : Indole and indolizine derivatives, which are structurally and chemically isomeric with “5-(4-chlorobenzoyl)-2H-1,3-benzodioxole”, are significant in materials and medicinal chemistry due to their interesting biological and optical properties .
- Methods of Application : These compounds can be synthesized by means of classical and nonclassical pathways .
- Results or Outcomes : With the remarkable number of approved indole-containing drugs as well as the importance of the indolizine moiety, it can be concluded that indole and indolizine derivatives offer perspectives on how pyrrole scaffolds might be exploited in the future as bioactive molecules against a broad range of diseases .
Production of Peroxides
- Scientific Field : Industrial Chemistry .
- Application Summary : Benzoyl chloride, which is structurally similar to “5-(4-chlorobenzoyl)-2H-1,3-benzodioxole”, is mainly useful for the production of peroxides .
- Methods of Application : Benzoyl chloride is produced from benzotrichloride using either water or benzoic acid .
- Results or Outcomes : The reaction proceeds by the free radical process, involving the intermediacy of free chlorine atoms .
Chemical Building Block
- Scientific Field : Organic Chemistry .
- Application Summary : Benzyl chloride, or α-chlorotoluene, is an organic compound that is a widely used chemical building block .
- Methods of Application : Benzyl chloride is prepared industrially by the gas-phase photochemical reaction of toluene with chlorine .
- Results or Outcomes : The reaction proceeds via the free radical process, involving the intermediacy of free chlorine atoms .
Production of Peroxides
- Scientific Field : Industrial Chemistry .
- Application Summary : Benzoyl chloride, which is structurally similar to “5-(4-chlorobenzoyl)-2H-1,3-benzodioxole”, is mainly useful for the production of peroxides .
- Methods of Application : Benzoyl chloride is produced from benzotrichloride using either water or benzoic acid .
- Results or Outcomes : The reaction proceeds by the free radical process, involving the intermediacy of free chlorine atoms .
Chemical Building Block
- Scientific Field : Organic Chemistry .
- Application Summary : Benzyl chloride, or α-chlorotoluene, is an organic compound that is a widely used chemical building block .
- Methods of Application : Benzyl chloride is prepared industrially by the gas-phase photochemical reaction of toluene with chlorine .
- Results or Outcomes : The reaction proceeds by the free radical process, involving the intermediacy of free chlorine atoms .
Safety And Hazards
将来の方向性
The future directions for research on “5-(4-chlorobenzoyl)-2H-1,3-benzodioxole” could involve further exploration of its synthesis, properties, and potential applications . For example, dehalogenases, enzymes that catalyze the removal of halogens from organic compounds, could potentially be used to degrade or modify this compound .
特性
IUPAC Name |
1,3-benzodioxol-5-yl-(4-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-11-4-1-9(2-5-11)14(16)10-3-6-12-13(7-10)18-8-17-12/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBFWLQJDHOFNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorobenzoyl)-2H-1,3-benzodioxole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




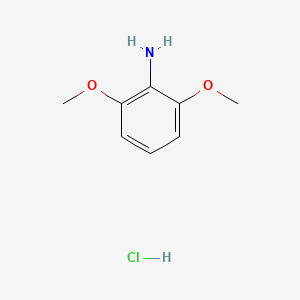
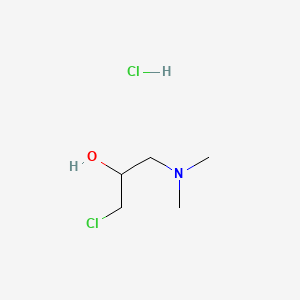
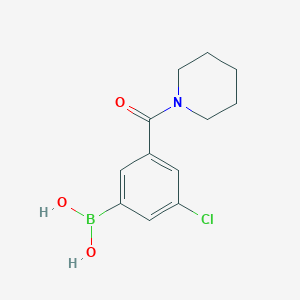
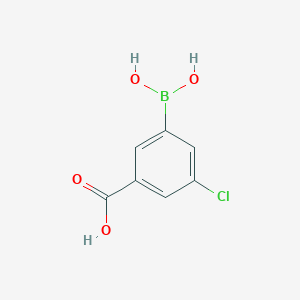

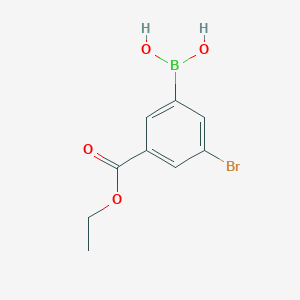
![Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride](/img/structure/B1418377.png)
